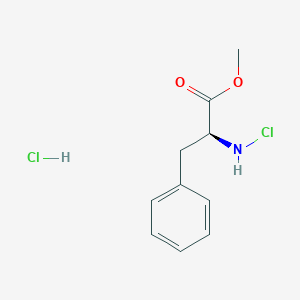

methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-2-(chloroamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12-11)7-8-5-3-2-4-6-8;/h2-6,9,12H,7H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEIINDBBKJXOD-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of L-Phenylalanine Derivatives

The methyl ester group is typically introduced via acid-catalyzed esterification. A widely cited method involves treating L-phenylalanine with thionyl chloride (SOCl₂) in methanol:

Procedure :

-

Suspend L-phenylalanine (9.03 g, 54.7 mmol) in methanol (100 mL) at 0°C.

-

Add SOCl₂ (6.0 mL, 82.1 mmol) dropwise.

-

Stir for 24 h at room temperature.

-

Remove solvents under reduced pressure.

-

Recrystallize from EtOAc/EtOH (95:5) to obtain methyl (2S)-2-amino-3-phenylpropanoate hydrochloride (97% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 90–97% |

| Melting Point | 150–154°C |

| Optical Rotation | [α]D = –3.0 (c 1, H₂O) |

Introduction of the Chloroamino Group

Chlorination of the primary amine is achieved using N-chlorosuccinimide (NCS) or hypochlorous acid (HOCl). A two-step protocol is employed to avoid over-chlorination:

Procedure :

-

Neutralization : Treat methyl (2S)-2-amino-3-phenylpropanoate hydrochloride (5.0 g, 23.2 mmol) with triethylamine (3.2 mL, 23.2 mmol) in dichloromethane (DCM, 50 mL) at 0°C.

-

Chlorination : Add NCS (3.4 g, 25.5 mmol) and stir for 6 h at 25°C.

-

Acidification : Quench with 1 M HCl (20 mL) and extract with DCM.

-

Isolation : Evaporate solvents and recrystallize from methanol/ether to obtain the target compound.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity (HPLC) | >98% |

| Chlorine Content | 16.4% (theoretical: 16.5%) |

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Stereochemical Integrity

The (2S) configuration is preserved during chlorination, confirmed by comparing optical rotations of intermediates:

| Compound | [α]D (c 1, H₂O) |

|---|---|

| Methyl (2S)-2-amino-3-phenylpropanoate | –3.0 |

| Methyl (2S)-2-(chloroamino)-3-phenylpropanoate | –2.8 |

Alternative Routes

Reductive Amination with Chloroamine

A less common approach involves reductive amination of methyl 3-phenyl-2-oxopropanoate with chloroamine (NH₂Cl):

-

React methyl 3-phenyl-2-oxopropanoate (10.0 g, 56.2 mmol) with NH₂Cl (4.3 g, 61.8 mmol) in methanol.

-

Add NaBH₃CN (5.7 g, 90.0 mmol) and stir for 12 h.

-

Acidify with HCl and isolate the product (55% yield).

Limitations : Lower yields due to competing side reactions.

Enzymatic Resolution

Racemic methyl 2-(chloroamino)-3-phenylpropanoate is resolved using immobilized lipases (e.g., Candida antarctica):

| Enzyme | Selectivity (ee) | Yield |

|---|---|---|

| C. antarctica Lipase B | 98% | 42% |

Industrial-Scale Considerations

Cost-Effective Chlorinating Agents

Waste Management

-

Neutralization of SOCl₂ byproducts (HCl, SO₂) requires scrubbers.

-

NCS residues are treated with NaHSO₃ to minimize environmental impact.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

| Method | Column | Retention Time | Purity |

|---|---|---|---|

| HPLC (UV 254 nm) | C18, 60% MeOH/H₂O | 8.2 min | 98.5% |

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, chloro-, methyl ester, hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Products include substituted phenylalanine derivatives.

Hydrolysis: The major product is L-phenylalanine.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

L-Phenylalanine, chloro-, methyl ester, hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme activity and protein synthesis.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Mechanism of Action

The mechanism of action of L-Phenylalanine, chloro-, methyl ester, hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The chlorine substitution on the phenyl ring can influence its binding affinity and specificity for certain enzymes and receptors.

Comparison with Similar Compounds

Key Compounds:

- Methyl 2-amino-3-phenylpropanoate hydrochloride (CAS 5619-07-8): Lacks the chloro substituent on the amino group. Molecular weight: 215.68 g/mol. Exhibits a linear structure (NH₃⁺CHCH₂C₆H₅COOCH₃·Cl⁻) and serves as a precursor for peptide synthesis .

- (S)-Methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride (CAS 10342-47-9): Features an amide-linked branched-chain amino substituent. Molecular weight: 384.9 g/mol. Used in diastereomeric peptide studies .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| Target Compound | C₁₀H₁₃Cl₂NO₂ | 250.13 (calculated) | NHCl at C2 |

| Methyl 2-amino-3-phenylpropanoate HCl | C₁₀H₁₄ClNO₂ | 215.68 | NH₂ at C2 |

| (S)-Methyl 2-amide derivative HCl | C₁₆H₂₄ClN₂O₃ | 384.9 | Amide-linked NH₂ |

Key Differences :

- Amide derivatives (e.g., CAS 10342-47-9) exhibit reduced basicity due to delocalization of the amino group’s lone pair, whereas the target’s NHCl group may participate in unique hydrogen-bonding interactions .

Ester Group Modifications

Key Compounds:

- Hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride (CAS 99240-02-5): Hexyl ester increases lipophilicity (logP ~3.5 estimated) compared to methyl esters. Molecular weight: 285.81 g/mol .

- Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate hydrochloride: Ethyl ester with a hydroxyl group at C2. Molecular weight: 245.70 g/mol; used in taxane-related syntheses .

| Compound | Ester Group | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Target Compound | Methyl | 250.13 | - |

| Hexyl analog HCl | Hexyl | 285.81 | Increased lipophilicity |

| Ethyl hydroxy derivative | Ethyl | 245.70 | C2 hydroxylation |

Key Differences :

- Methyl esters (target) typically exhibit higher volatility and faster hydrolysis rates than bulkier esters (e.g., hexyl) .

- Ethyl esters with hydroxyl groups (e.g., CAS 864238-20-0) introduce additional hydrogen-bonding sites, affecting solubility and crystallinity .

Phenyl Ring Substitutions

Key Compounds:

- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 64282-12-8): Para-fluoro substitution enhances electronegativity. Molecular weight: 233.67 g/mol; used in fluorinated amino acid studies .

- (2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride: Diazenyl group adds conjugation and redox activity. Molecular weight: 305.76 g/mol .

| Compound | Phenyl Substituent | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| Target Compound | None (plain phenyl) | 250.13 | - |

| 4-Fluoro analog HCl | 4-F | 233.67 | Enhanced electronegativity |

| Diazenyl derivative HCl | 4-(N=NPh) | 305.76 | Conjugation/redox activity |

Key Differences :

- Fluorination at the para position (CAS 64282-12-8) increases metabolic stability and alters π-π stacking interactions in protein binding .

Stereochemical Variations

Key Compounds:

- Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate hydrochloride: Dual stereocenters at C2 and C3. Optical rotation: Not reported; used in chiral resolution studies .

- (L,D)-BocFFOMe hydrochloride : Diastereomeric dipeptide methyl ester. Yield: 57% after HCl deprotection; highlights configuration-dependent self-assembly .

Key Differences :

Analytical Benchmarks from Analogs :

Q & A

Q. What are the optimal synthetic routes for methyl (2S)-2-(chloroamino)-3-phenylpropanoate hydrochloride?

- Methodological Answer : The synthesis involves sequential protection, coupling, and deprotection steps. A plausible route includes:

Amine Protection : Protect the primary amine of a chiral amino acid precursor (e.g., L-alanine derivatives) using Boc anhydride to prevent unwanted side reactions .

Chloroamino Group Introduction : Perform electrophilic substitution or nucleophilic displacement using chlorinating agents (e.g., SOCl₂ or Cl₂ gas) under controlled pH and temperature .

Esterification : React with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester .

Hydrochloride Salt Formation : Treat the final product with HCl in diethyl ether to enhance solubility and stability .

Key Considerations : Monitor enantiomeric purity via chiral HPLC or polarimetry, as racemization may occur during chlorination .

Q. How can researchers characterize methyl (2S)-2-(chloroamino)-3-phenylpropanoate hydrochloride using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify the methyl ester (δ ~3.7 ppm), phenyl protons (δ ~7.2-7.4 ppm), and chloroamino protons (δ ~5.5-6.0 ppm). Diastereotopic protons may split into multiplets due to chiral centers .

- ¹³C NMR : Confirm the ester carbonyl (δ ~170 ppm) and quaternary carbons adjacent to chlorine .

- HPLC-MS : Use reverse-phase chromatography with a C18 column and ESI-MS to verify molecular weight (e.g., [M+H⁺] = 248.6) and purity (>95%) .

- X-ray Crystallography : Resolve stereochemistry ambiguities by growing single crystals in ethanol/water mixtures .

Q. What factors influence the stability of this compound in aqueous and solid-state conditions?

- Methodological Answer :

- pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH 2–4) but may hydrolyze in alkaline environments. Use buffered solutions (e.g., citrate buffer) for storage .

- Moisture Control : Store desiccated at −20°C to prevent deliquescence and degradation .

- Light Exposure : Protect from UV light to avoid radical-induced decomposition of the chloroamino group .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for introducing the chloroamino group?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates during chlorination. Software like Gaussian or ORCA can predict energy barriers and regioselectivity .

- Solvent Effects : Simulate solvent interactions (e.g., DCM vs. THF) using COSMO-RS to identify conditions minimizing side reactions .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., via in-situ IR spectroscopy) to refine models .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Error Source Analysis :

- Theoretical Refinement : Adjust computational parameters (e.g., basis sets in DFT) to account for relativistic effects from chlorine .

Q. What strategies enhance enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-Boc-protected intermediates to enforce stereochemical control during chlorination .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-derived phosphoric acids) to selectively process undesired enantiomers .

- Crystallization-Induced Diastereomer Resolution : Convert the racemic mixture into diastereomeric salts (e.g., with L-tartaric acid) and selectively crystallize .

Key Considerations for Advanced Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.